![molecular formula C14H14N6O3 B2884184 2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide CAS No. 2034598-26-8](/img/structure/B2884184.png)
2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide
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Overview
Description
The compound “2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a pyrazine ring . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring, in particular, contains two carbon and three nitrogen atoms .Scientific Research Applications
Anticancer Activity
Compounds containing a triazole structure, such as the one , have been found to exhibit broad biological activities, including anticancer activity . For instance, certain derivatives of [1,2,4]triazolo [4,3-a]pyrazine have been evaluated against cancer cell lines like A549, MCF-7, and HeLa .
Antimicrobial Activity
Triazole compounds have been reported to possess antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Activity
The compound could potentially have analgesic and anti-inflammatory properties, as these activities have been observed in other triazole compounds .
Antioxidant Activity
Triazole compounds have also been found to exhibit antioxidant activity . This suggests that the compound could potentially be used in the development of new antioxidant agents.
Antiviral Activity
Compounds containing a triazole structure have been found to exhibit antiviral activity . For instance, Ribavirin, a drug with a triazole structure, is used in the treatment of hepatitis .
Enzyme Inhibition
Triazole compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests that the compound could potentially be used in the development of new enzyme inhibitors.
Antitubercular Activity
Triazole compounds have been found to exhibit antitubercular activity . This suggests that the compound could potentially be used in the development of new antitubercular agents.
Antiproliferative Activity
Compounds containing a triazole structure have been found to exhibit antiproliferative activity . This suggests that the compound could potentially be used in the development of new antiproliferative agents.
Mechanism of Action
Target of Action
The compound, also known as 2-methoxy-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyridine-4-carboxamide, is a heterocyclic compound that contains a triazole ring . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
It is known that triazole compounds can bind to the biological system with a variety of enzymes and receptors . For instance, some triazole derivatives have been found to inhibit PARP-1 and EGFR enzymes
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The downstream effects of these activities would depend on the specific targets and mode of action of the compound.
Result of Action
Some triazole derivatives have shown potent inhibitory activities against certain cancer cell lines . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
It is known that the biological activity of triazole compounds can be influenced by various factors, including the presence of other substances and the ph of the environment .
Future Directions
properties
IUPAC Name |
2-methoxy-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-22-11-7-9(3-4-15-11)13(21)17-8-10-18-19-12-14(23-2)16-5-6-20(10)12/h3-7H,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQEFWUIAMCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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